molecular formula C20H17Cl2N3O3S B2960516 2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681267-60-7

2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2960516
CAS No.: 681267-60-7
M. Wt: 450.33
InChI Key: IMCSAZJLNCXBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex synthetic organic compound featuring a benzamide group linked to a sulfonyl-substituted thienopyrazole system. The specific molecular framework of this chemical suggests potential for investigation in various biochemical and pharmacological contexts, though its exact mechanism of action and primary research applications are currently area-specific and require detailed characterization by qualified researchers. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and conduct appropriate risk assessments before handling.

Properties

IUPAC Name

2,5-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S/c1-11-3-5-14(7-12(11)2)25-19(16-9-29(27,28)10-18(16)24-25)23-20(26)15-8-13(21)4-6-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCSAZJLNCXBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential biological activity. Its structure includes an amide group, a pyrazole ring, and a thiophene ring, which are characteristic of many biologically active molecules. This article delves into the biological activities associated with this compound, highlighting its antimicrobial and anticancer properties based on available research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Amide Group (-CONH2) : Known for enhancing solubility and bioavailability.
  • Pyrazole Ring : Associated with various pharmacological effects.
  • Thiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with structures similar to this compound exhibit significant antimicrobial properties. Notably:

  • Activity Against Gram-positive Bacteria : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In one study, derivatives of similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against these pathogens .
  • Broad-spectrum Antifungal Activity : Compounds derived from this chemical class have also exhibited activity against drug-resistant strains of Candida, with some showing greater efficacy than fluconazole .
CompoundMIC (µg/mL)Target Pathogen
2,5-Dichloro-N-(...)8S. aureus
Similar Derivative2E. faecium
Fluconazole>64Candida auris

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of this compound:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer). Results indicated notable cytotoxic effects at specific concentrations .
  • Mechanism of Action : The presence of chlorine atoms in the structure may enhance binding affinity to cellular targets involved in cancer proliferation pathways. This suggests a multi-target mechanism that could be exploited for therapeutic purposes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2,5-dichloro-N-(...) through modifications in their structure. Key findings include:

  • Chlorine Substitution : The presence of chlorine enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
  • Aromatic Modifications : Variations in the aromatic ring substitutions can significantly alter the pharmacokinetic properties and activity profiles.

Case Studies

Several case studies have been published regarding similar compounds:

  • Study on Thiazole Derivatives : Research on thiazole derivatives revealed that modifications to the thiophene ring can enhance antimicrobial efficacy against resistant strains .
  • Antitumor Activity Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. Compounds similar to our target demonstrated selective cytotoxicity .

Comparison with Similar Compounds

Core Structure and Functional Groups

Compound Core Structure Key Functional Groups
Target Compound Thieno[3,4-c]pyrazole Sulfone (5,5-dioxido), Benzamide
11a Thiazolo[3,2-a]pyrimidine Nitrile (CN), Ketones (3,5-dioxo)
11b Thiazolo[3,2-a]pyrimidine Nitrile (CN), Ketones (3,5-dioxo)
12 Pyrimido[2,1-b]quinazoline Nitrile (CN), Ketones (4,6-dioxo)

Key Observations:

  • The target compound’s sulfone group enhances polarity and metabolic stability compared to the ketone functionalities in analogs 11a, 11b, and 12 .

Substituent Effects

Compound Aromatic Substituents Electronic/Hydrophobic Properties
Target Compound 3,4-Dimethylphenyl, 2,5-Dichloro Electron-withdrawing Cl, lipophilic CH3
11a 2,4,6-Trimethylbenzylidene Electron-donating CH3, steric bulk
11b 4-Cyanobenzylidene Electron-withdrawing CN, planar geometry
12 5-Methylfuran-2-yl Moderate hydrophilicity, π-conjugation

Key Observations:

  • The 2,5-dichlorobenzamide in the target likely enhances binding affinity via halogen bonding, a feature absent in the methyl- or cyano-substituted analogs.

Implications for Drug Design

  • Metabolic Stability : The sulfone group in the target compound may reduce oxidative metabolism compared to ketone-containing analogs, extending half-life .
  • Synthetic Complexity : The absence of direct synthetic data for the target compound suggests that its preparation may require specialized reagents (e.g., sulfonating agents) or multi-step protocols, akin to the methods used for analogs 11a–12 .

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